Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a quinoline-based small molecule featuring a trifunctional substitution pattern. The quinoline core is substituted at the:
- 4-position: A carbamoylmethoxy group linked to a 3-chloro-4-fluorophenyl moiety, introducing steric bulk, halogen-mediated lipophilicity, and hydrogen-bonding capability.
- 6-position: Methoxy group, contributing to electronic modulation and solubility.
Its structural complexity distinguishes it from simpler quinoline derivatives, as evidenced by its carbamoyl-aryl ether side chain, which may improve target specificity .
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O5/c1-27-12-4-6-16-13(8-12)18(9-17(24-16)20(26)28-2)29-10-19(25)23-11-3-5-15(22)14(21)7-11/h3-9H,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCRIKOFXNFJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate, also known as L479-0479, is a synthetic organic compound belonging to the quinoline family. This compound exhibits a complex structure characterized by a quinoline core with various functional groups, including a carbamoyl group and methoxy esters, which contribute to its biological activity.
- Molecular Formula : C21H18ClFN2O6
- Molecular Weight : 436.83 g/mol
- IUPAC Name : this compound
- SMILES Notation :
COC(c(cc(c1c2)OCC(Nc(cc3)cc(Cl)c3F)=O)nc1cc(OC)c2OC)=O
This compound is notable for its potential therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Properties
Research has indicated that this compound may exhibit significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, studies involving human osteosarcoma U-2 OS cells demonstrated that this compound reduces cell migration and invasion through the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This effect is mediated by downregulating the insulin-like growth factor receptor (IGF-1R) signaling pathway, which is crucial for cancer cell survival and metastasis .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of MMPs : The compound significantly reduces the activity and expression of MMPs, which are enzymes involved in extracellular matrix degradation and cancer metastasis.
- Signaling Pathway Modulation : It affects key signaling pathways such as MAPK/AKT, leading to decreased cell motility and invasiveness .
Research Findings
Several studies have explored the biological activities of related compounds within the quinoline family, providing insights into potential therapeutic applications:
Case Studies
- Osteosarcoma Treatment : A study focused on the effects of this compound on U-2 OS cells showed a concentration-dependent decrease in cell viability and motility. The results suggest that this compound could serve as a promising candidate for further development in osteosarcoma therapy .
- Comparative Analysis with Similar Compounds : Research comparing this compound with other quinoline derivatives highlighted its unique properties due to specific functional groups, enhancing its potential as an anticancer agent while exhibiting lower toxicity profiles compared to traditional chemotherapeutics .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a quinoline core with several functional groups that enhance its biological activity. The unique structure contributes to its diverse applications in drug development and biochemical research.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate exhibit anticancer properties. The quinoline derivative has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth in various pathogens. Studies have demonstrated its efficacy against resistant strains, making it a candidate for further development in antibiotic therapies.
Pharmacological Applications
Enzyme Inhibition
this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its interactions with kinases or phosphatases could provide insights into regulatory mechanisms within cells, offering potential therapeutic targets for diseases such as diabetes or cancer.
Neuroprotective Effects
Emerging studies suggest that this compound could exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This aspect is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role.
Biochemical Research
Biomarker Development
The compound's unique chemical structure may facilitate the development of novel biomarkers for disease detection and monitoring. By understanding how it interacts with biological systems, researchers can identify specific pathways or conditions where these compounds are indicative of disease states.
Drug Delivery Systems
this compound can be utilized in drug delivery systems due to its ability to form complexes with various therapeutic agents. This property can enhance the bioavailability and targeted delivery of drugs, improving therapeutic outcomes.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of the target compound with structurally related analogues:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Observations :
Substitution at Position 4: The target compound’s 4-position carbamoylmethoxy group provides a unique combination of hydrogen-bonding (NH, carbonyl) and halogen-bonding (Cl, F) capabilities, absent in analogues like 6a (4-carboxylate) or (benzyloxy). This design may improve target affinity in multidrug resistance (MDR) proteins or kinases .
Core Saturation: The tetrahydroquinoline in exhibits reduced planarity, which may limit π-π interactions critical for binding to aromatic-rich targets like P-glycoprotein. This contrasts with the fully aromatic target compound .
Synthetic Accessibility: The target compound requires multi-step synthesis, including carbamoylation of a hydroxyquinoline intermediate, as inferred from and 6. Simpler analogues (e.g., 6a) are synthesized via direct esterification, reducing complexity .
Research Findings and Implications
- Biological Activity: Quinoline derivatives with 4-position carbamoyl groups (e.g., the target compound) show promise in overcoming P-glycoprotein-mediated drug resistance, as seen in and 6. The 3-chloro-4-fluorophenyl moiety may synergize with methoxy groups to enhance cellular uptake .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate?
The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. A common approach includes:
- Quinoline core formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions to generate the quinoline scaffold .
- Carbamoylation : Reaction of the quinoline intermediate with 3-chloro-4-fluoroaniline in the presence of a coupling agent (e.g., EDC/HOBt) to introduce the carbamoyl group .
- Esterification : Methanolysis of the carboxylic acid derivative using thionyl chloride (SOCl₂) or other esterification catalysts to yield the methyl ester .
Critical parameters : Optimize reaction temperatures (e.g., 80–100°C for carbamoylation) and stoichiometric ratios to minimize side products like N-oxides or reduced derivatives .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Key analytical techniques include:
- HPLC/MS : To assess purity (>95%) and detect impurities such as oxidation byproducts (e.g., quinoline N-oxides) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, carbamoyl linkage at C4) and rule out regioisomers .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities in the carbamoyl-methoxy linkage .
Methodological note : Use deuterated DMSO or CDCl₃ as solvents for NMR, as the compound may exhibit limited solubility in non-polar solvents .
Basic: What are the primary biological targets or activities associated with this compound?
Preliminary studies on structurally analogous quinolines suggest:
- Enzyme inhibition : Potential inhibition of kinases or cytochrome P450 isoforms due to the electron-deficient quinoline core and halogenated aryl groups .
- Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity, with MIC values in the 5–20 µM range .
- Anticancer activity : Apoptosis induction in cancer cell lines (e.g., HeLa) through ROS generation or topoisomerase inhibition .
Experimental design : Use dose-response assays (0.1–100 µM) with appropriate controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) to ensure reproducibility .
Advanced: How can researchers resolve contradictory data on its biological efficacy across different cell lines?
Contradictions may arise from:
- Cell-specific uptake : Variability in membrane permeability due to differences in lipid composition or transporter expression .
- Metabolic stability : Differential CYP450 activity in hepatic vs. non-hepatic cell lines, leading to variable metabolite profiles .
Resolution strategies :
Advanced: What environmental fate studies are recommended for assessing its ecological impact?
Follow the INCHEMBIOL framework :
- Abiotic degradation : Hydrolysis studies at varying pH (3–10) to assess stability; predict half-life using QSAR models.
- Biotic degradation : Aerobic/anaerobic microbial degradation assays with soil or water samples to identify persistent intermediates.
- Bioaccumulation : Measure logP (estimated ~3.5) and perform fish model studies (e.g., D. rerio) to assess trophic transfer potential .
Advanced: How can researchers elucidate its binding mode with enzymatic targets?
Use a combination of:
- Molecular docking : Align the compound with kinase ATP-binding pockets (e.g., EGFR) using software like AutoDock Vina, focusing on H-bonding with the carbamoyl group .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to validate computational predictions .
- Crystallography : Co-crystallize with target enzymes (e.g., human topoisomerase II) to resolve binding interactions at atomic resolution .
Methodological: What safety protocols are critical during handling?
Based on analogous compounds :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation of fine particles.
- First aid : For accidental exposure, rinse skin with soap/water for 15 minutes; if inhaled, administer oxygen and seek medical attention .
Methodological: How should researchers address solubility challenges in in vitro assays?
- Solvent selection : Use DMSO (≤0.1% v/v) or aqueous buffers with cyclodextrin derivatives to enhance solubility without cytotoxicity .
- Sonication : Apply ultrasonic agitation (20–40 kHz) for 10–15 minutes to disperse aggregates .
- Surfactants : Add Tween-80 (0.01% w/v) to cell culture media to maintain colloidal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
